molecular formula C19H20N4O3S3 B2470237 2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 690643-73-3

2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2470237
CAS No.: 690643-73-3
M. Wt: 448.57
InChI Key: XGZXCLYTEBDFRK-UHFFFAOYSA-N
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Description

2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O3S3 and its molecular weight is 448.57. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

The compound of interest shares structural similarity with various heterocyclic compounds that have been synthesized for potential therapeutic applications. For example, the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates demonstrates the interest in similar structures for their antitumor potential and as dihydrofolate reductase (DHFR) inhibitors. These compounds, including a classical antifolate and 15 nonclassical analogues, were synthesized to explore their potential as antitumor agents, indicating a research direction that could be relevant for the compound (Gangjee et al., 2007).

Pharmacological Properties

The study of pharmacological properties of compounds with structural similarities to 2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is widespread. For instance, the evaluation of some pyrimidine derivatives for their anti-inflammatory and analgesic activities highlights the medicinal chemistry efforts to discover new therapeutics based on similar molecular frameworks. Compounds with specific modifications have shown promising anti-inflammatory and analgesic activities at certain dosages, suggesting the potential of related structures for similar pharmacological pursuits (Sondhi et al., 2009).

Antitumor Activity

The synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives further exemplify the exploration of structurally related compounds for their potential in cancer therapy. This research avenue investigates the creation of compounds that could inhibit tumor growth through various mechanisms, indicating a significant interest in developing heterocyclic compounds with potential anticancer properties. Some derivatives have shown inhibitory effects on tumor cell lines, suggesting that similar structures could also possess antitumor activities (Albratty et al., 2017).

Dual Inhibition of Enzymes

The design, synthesis, and X-ray crystal structure analysis of thieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase (TS) and DHFR highlight the potential for compounds with similar structures to act on multiple targets within the cancer metabolism pathway. These studies show that specific modifications can enhance the potency and spectrum of tumor inhibition, suggesting that structural analogs could be developed as dual inhibitors for cancer therapy (Gangjee et al., 2009).

Properties

IUPAC Name

2-[(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S3/c1-2-15-22-18(17-13-4-3-5-14(13)28-19(17)23-15)27-10-16(24)21-11-6-8-12(9-7-11)29(20,25)26/h6-9H,2-5,10H2,1H3,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZXCLYTEBDFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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